molecular formula C15H18N2O5 B11291007 4-{[(4,5-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid

4-{[(4,5-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid

Cat. No.: B11291007
M. Wt: 306.31 g/mol
InChI Key: XHNYRWPLZWQHLO-UHFFFAOYSA-N
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Description

4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with dimethoxy groups and a formamido butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic substitution reactions using appropriate methoxy reagents.

    Attachment of the Formamido Butanoic Acid Moiety: This step involves the formation of an amide bond between the indole derivative and butanoic acid, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the formamido butanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-1H-indole-2-carboxylic acid
  • 4,5-Dimethoxy-1H-indole-3-carboxylic acid
  • 4,5-Dimethoxy-1H-indole-2-carboxamide

Uniqueness

4-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]BUTANOIC ACID is unique due to its specific substitution pattern and the presence of the formamido butanoic acid moiety.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

4-[(4,5-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C15H18N2O5/c1-21-12-6-5-10-9(14(12)22-2)8-11(17-10)15(20)16-7-3-4-13(18)19/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,20)(H,18,19)

InChI Key

XHNYRWPLZWQHLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCCC(=O)O)OC

Origin of Product

United States

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